
(3-Methanesulfonylpyridin-2-yl)methanamine hydrochloride
Descripción general
Descripción
“(3-Methanesulfonylpyridin-2-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C7H11ClN2O2S . It is available for purchase from various suppliers for use in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “(3-Methanesulfonylpyridin-2-yl)methanamine hydrochloride” is defined by its molecular formula, C7H11ClN2O2S . Unfortunately, detailed structural analysis such as bond lengths, angles, and 3D conformation is not available in the search results.Chemical Reactions Analysis
Specific information on the chemical reactions involving “(3-Methanesulfonylpyridin-2-yl)methanamine hydrochloride” is not available in the search results. Chemical reactions can vary widely depending on the reactants and conditions used.Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Methanesulfonylpyridin-2-yl)methanamine hydrochloride” include its molecular formula (C7H11ClN2O2S) and molecular weight . Detailed properties such as melting point, boiling point, solubility, and spectral data are not available in the search results.Aplicaciones Científicas De Investigación
Crystal Structure and Theoretical Investigations
Research on related compounds to (3-Methanesulfonylpyridin-2-yl)methanamine hydrochloride, such as the study by Kamaraj et al. (2021), involves exploring the structural and electronic properties of sulfonamide compounds. These studies often include theoretical investigations using quantum chemical calculations, analyzing factors like molecular electrostatic potential surfaces, which can have implications in drug design and development (Kamaraj et al., 2021).
Application in Organic Synthesis
Research conducted by De Saint-Fuscien and Dodd (2000) involves the synthesis of aziridine-2-carboxylates, highlighting the role of similar compounds in facilitating organic reactions. This area of research is crucial in developing new synthetic methodologies for complex organic compounds (De Saint-Fuscien & Dodd, 2000).
Insights into Catalytic Processes
Jacquemin et al. (2010) provide insights into the catalytic processes involving methane, which is significant for understanding the industrial applications of similar compounds. These studies often include investigating reaction mechanisms at a molecular level, which is essential for the development of efficient catalytic systems (Jacquemin et al., 2010).
Synthesis of Indolyl-Methanamines
Das et al. (2013) explore the synthesis of 3-indolyl-methanamines, demonstrating the potential of similar compounds in the synthesis of pharmacologically relevant structures. Such research is fundamental in the field of medicinal chemistry and drug discovery (Das et al., 2013).
Applications in Methanol Production
Research like that of Garcia et al. (2022) on the conversion of methane to methanol highlights the role of related compounds in developing new methods for chemical production. This area of research has significant industrial implications, particularly in the field of sustainable energy and chemical synthesis (Garcia et al., 2022).
Enzymatic Reaction Studies
Cooper et al. (1976) conducted studies on enzymatic reactions of methionine sulfoximine, which could shed light on the behavior of similar compounds in biological systems. Understanding these reactions is crucial for the development of enzyme inhibitors and for the study of metabolic pathways (Cooper et al., 1976).
Safety And Hazards
Propiedades
IUPAC Name |
(3-methylsulfonylpyridin-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.ClH/c1-12(10,11)7-3-2-4-9-6(7)5-8;/h2-4H,5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWHQFRQCDSMHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(N=CC=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methanesulfonylpyridin-2-yl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(2-aminoethyl)(methyl)amino]-N,N-dimethylacetamide dihydrochloride](/img/structure/B1383338.png)
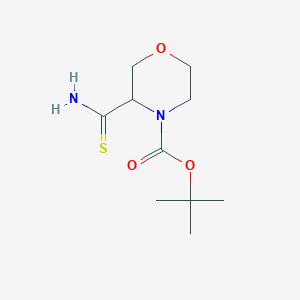

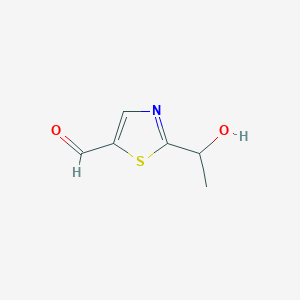
![3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1383345.png)

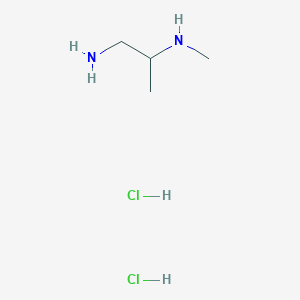
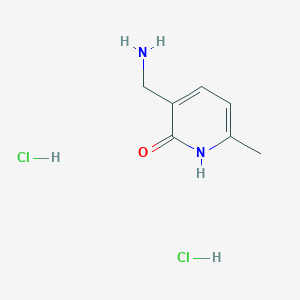
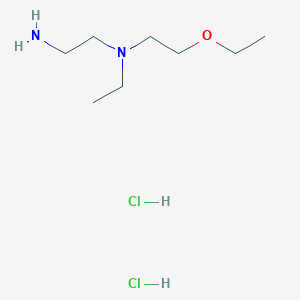

![Ethyl 4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate](/img/structure/B1383356.png)
![Ethyl 4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate](/img/structure/B1383357.png)